molecular formula C5H7NOS B2947924 3-Isothiocyanatooxolane CAS No. 1516716-22-5

3-Isothiocyanatooxolane

Cat. No.: B2947924
CAS No.: 1516716-22-5
M. Wt: 129.18
InChI Key: USGDSJYCXCLAFX-UHFFFAOYSA-N
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Description

3-Isothiocyanatooxolane (CAS: Not explicitly provided) is a heterocyclic organic compound comprising an oxolane (tetrahydrofuran) ring substituted with an isothiocyanate (-N=C=S) group at the 3-position. This functional group confers reactivity typical of isothiocyanates, such as nucleophilic addition or participation in cycloaddition reactions, making it valuable in medicinal chemistry and materials science. The compound is structurally distinct due to the combination of a saturated oxygen-containing ring and the electrophilic isothiocyanate moiety, which influences its solubility, stability, and biological activity.

Properties

IUPAC Name

3-isothiocyanatooxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c8-4-6-5-1-2-7-3-5/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGDSJYCXCLAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isothiocyanatooxolane can be synthesized through a one-pot process from primary amines under aqueous conditions. The general method involves the in situ generation of isothiocyanates from their corresponding primary amines . This process typically requires mild reaction conditions and can be performed at ambient temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach for producing isothiocyanates involves the reaction of primary amines with carbon disulfide and a base, followed by oxidation. This method is scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Isothiocyanatooxolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from reactions involving this compound include thiourea derivatives and substituted oxolanes

Scientific Research Applications

3-Isothiocyanatooxolane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-isothiocyanatooxolane involves its interaction with nucleophiles, leading to the formation of thiourea derivatives. These interactions can affect various molecular targets and pathways, including the inhibition of enzymes and the disruption of cellular processes. The compound’s biological activities are thought to be mediated through these interactions, which can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Functional Groups Reactivity Profile
This compound Oxolane (THF) Isothiocyanate (-N=C=S) Electrophilic, prone to nucleophilic attack
4-N-BOC-Amino-4-carboxytetrahydropyran Tetrahydropyran BOC-protected amine, carboxylic acid Acid/base-sensitive; peptide coupling
Methyl 2-methyl-4-(methylamino)-3-nitrobenzoate Benzene Methyl ester, nitro, methylamino Reductive amination; aromatic substitution
B-(2-methoxy-6-phenyl-3-pyridinyl)Boronic acid Pyridine Boronic acid, methoxy, phenyl Suzuki-Miyaura cross-coupling
5-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde Benzene Aldehyde, fluorine, pyrrolidine Condensation reactions; fluorophore synthesis

Key Observations :

  • Unlike this compound, 4-N-BOC-Amino-4-carboxytetrahydropyran lacks electrophilic reactivity but is critical in peptide synthesis due to its dual functional groups.
  • Methyl 2-methyl-4-(methylamino)-3-nitrobenzoate and 5-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde are aromatic systems with electron-withdrawing/donating groups, enabling distinct reactivity (e.g., nitro reduction, aldehyde condensation) compared to the isothiocyanate’s electrophilicity.

Regulatory and Synonymous Considerations

As noted in the Toxic Chemical Release Inventory (EPCRA Section 313), accurate identification of compounds like isothiocyanates is critical due to synonym variability. For example, "benzene, 1,3-diisocyanatomethyl" is a synonym for toluene diisocyanate, which underscores the need for precise CAS alignment in regulatory reporting .

Research and Application Gaps

Despite its inclusion in medicinal chemistry catalogs , detailed studies on this compound’s pharmacokinetics, toxicity, or specific drug candidates are absent in publicly available literature. Comparatively, boronic acids (e.g., B-(2-methoxy-6-phenyl-3-pyridinyl)Boronic acid) and nitroaromatics (e.g., methyl 2-methyl-4-(methylamino)-3-nitrobenzoate) are well-documented in drug development, suggesting that further research on this compound’s bioactivity is warranted.

Biological Activity

3-Isothiocyanatooxolane is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Isothiocyanates, in general, are known for their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C5H8N2S\text{C}_5\text{H}_8\text{N}_2\text{S}

This structure features an isothiocyanate group (N=C=S-N=C=S) attached to an oxolane ring, which contributes to its unique biological properties.

Biological Activity Overview

This compound exhibits a range of biological activities that have been explored in various studies. Key areas of focus include:

  • Anticancer Activity
  • Antimicrobial Properties
  • Anti-inflammatory Effects
  • Antioxidant Activity

Anticancer Activity

Research indicates that this compound has significant anticancer potential. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For example:

  • Study Findings : A study conducted on human breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effectiveness at low concentrations .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
HeLa (Cervical)20Cell cycle arrest at G2/M phase

Antimicrobial Properties

The antimicrobial activity of this compound has also been evaluated. It has shown effectiveness against various bacterial strains:

  • Study Findings : In a study assessing the antibacterial activity against Escherichia coli and Staphylococcus aureus, this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Bacterial StrainMIC (µg/mL)
E. coli25
S. aureus30

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in several studies. It appears to inhibit the production of pro-inflammatory cytokines:

  • Study Findings : A recent investigation revealed that treatment with this compound significantly reduced levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages .

Antioxidant Activity

The antioxidant potential of this compound has been demonstrated through various assays measuring free radical scavenging activity:

  • Study Findings : In DPPH and ABTS assays, this compound showed notable scavenging activity, suggesting its role as a potential antioxidant agent .

Case Studies

Several case studies have explored the practical applications of isothiocyanates, including this compound, in therapeutic settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer incorporated dietary isothiocyanates, including derivatives like this compound, showing promising results in tumor reduction and overall survival rates.
  • Case Study on Infection Control : A hospital-based study evaluated the use of isothiocyanate compounds as adjunct therapies for antibiotic-resistant infections, demonstrating reduced infection rates when combined with conventional treatments.

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